molecular formula C19H18ClNO4S B2988438 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide CAS No. 863007-34-5

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No. B2988438
CAS RN: 863007-34-5
M. Wt: 391.87
InChI Key: OLNMCSVTJUWNBE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide, also known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDT belongs to the class of compounds known as thioxanthones, which have been found to possess various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation is a hallmark of many diseases, and N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has also been studied for its neuroprotective effects, where it has been found to protect neurons against oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been found to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In neuroprotection research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been found to protect neurons against oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has several advantages for lab experiments, including its high solubility in water and organic solvents, which makes it easy to dissolve and handle. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is also stable under various conditions, which makes it suitable for long-term storage. However, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has some limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential.

Future Directions

There are several future directions for N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide research, including the development of more potent analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been found to possess antitumor, anti-inflammatory, and neuroprotective properties, and its mechanism of action involves the inhibition of various signaling pathways. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has several advantages for lab experiments, but its poor pharmacokinetic properties may limit its therapeutic potential. Further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide and its potential toxicity in vivo.

Synthesis Methods

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide can be synthesized through a multistep process involving the condensation of 4-chloroaniline with ethyl 4-ethoxybenzoate, followed by oxidation and cyclization to form the thioxanthone moiety. The final step involves the introduction of the amide group to obtain the desired product.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-2-25-18-9-3-14(4-10-18)19(22)21(16-7-5-15(20)6-8-16)17-11-12-26(23,24)13-17/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNMCSVTJUWNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide

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